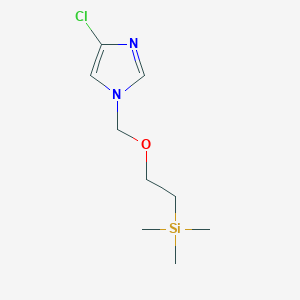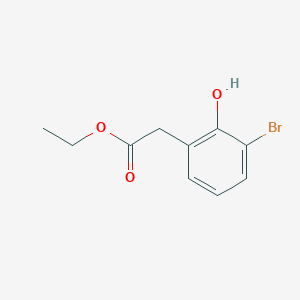
Ethyl 3-bromo-2-hydroxybenzeneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-2-hydroxybenzeneacetate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzene, featuring both bromine and hydroxyl functional groups attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-hydroxybenzeneacetate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-hydroxybenzeneacetate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-2-hydroxybenzeneacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include de-brominated compounds or reduced carbonyl compounds.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-2-hydroxybenzeneacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-2-hydroxybenzeneacetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding, influencing the compound’s biological activity and reactivity.
Comparación Con Compuestos Similares
Ethyl 3-bromo-2-hydroxybenzeneacetate can be compared with other similar compounds, such as:
Ethyl 2-hydroxybenzeneacetate: Lacks the bromine atom, resulting in different reactivity and applications.
Ethyl 3-chloro-2-hydroxybenzeneacetate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
Ethyl 3-bromo-4-hydroxybenzeneacetate:
Propiedades
Fórmula molecular |
C10H11BrO3 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
ethyl 2-(3-bromo-2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-9(12)6-7-4-3-5-8(11)10(7)13/h3-5,13H,2,6H2,1H3 |
Clave InChI |
UUBHJOCMDICFKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C(=CC=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


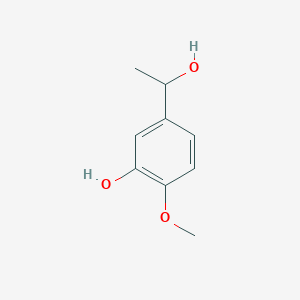
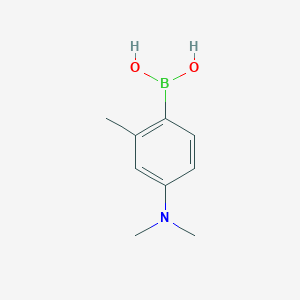
![3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)
![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
![1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B13975749.png)
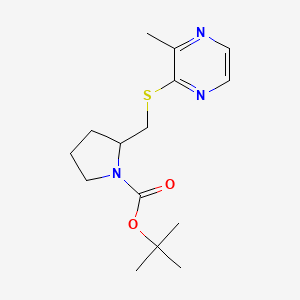

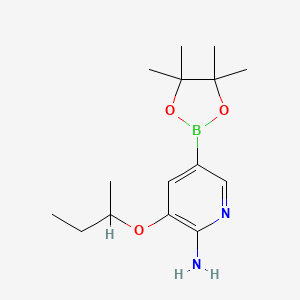


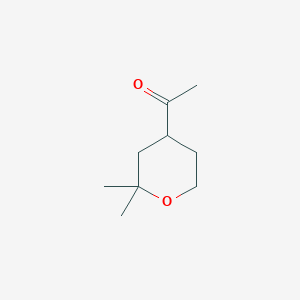
![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)
